Enantiomeric Purity: (4aR,7aR)-Boc vs. Racemic Mixtures and Commercial (4aS,7aS)-Boc
The (4aR,7aR)-Boc-protected compound is commercially available with an enantiomeric excess (ee) specification of ≥98%, as documented in supplier certificates of analysis, while its enantiomer (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (CAS 159991-07-8) is typically offered at ≥95% purity. In a disclosed purification process for the deprotected (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine scaffold, crude material with ee values of 90–98% was upgraded to >99.0% ee via dihydrohalide salt formation, with an overall yield reaching 94.0%. [1] This patent-established benchmark confirms that enantiomeric purity exceeding 99% ee is both achievable and necessary for GMP-grade moxifloxacin intermediate synthesis.
| Evidence Dimension | Enantiomeric excess (ee) specification |
|---|---|
| Target Compound Data | ≥98% ee (CAS 181141-40-2; tert-butyl (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) |
| Comparator Or Baseline | ≥95% ee (CAS 159991-07-8; tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate); racemic mixture: 0% ee |
| Quantified Difference | ≥3 percentage point ee advantage over the (4aS,7aS) commercial standard; maximum difference vs. racemate: >98% ee |
| Conditions | Commercial supplier specifications (HPLC on chiral stationary phase); patent-validated salt formation method capable of achieving >99.0% ee |
Why This Matters
Higher defined ee reduces the risk of introducing diastereomeric impurities that propagate through the moxifloxacin synthesis, ensuring batch-to-batch consistency in final drug substance quality.
- [1] CN104277036A – Purification method for (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. State Intellectual Property Office of China, 2015. Available at: https://patents.google.com/patent/CN104277036A/en. View Source
